molecular formula C12H19NO4 B12302874 (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid

(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid

Cat. No.: B12302874
M. Wt: 241.28 g/mol
InChI Key: ITNAYTUVWAOJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 1H-pyrrole-1-carboxylic acid with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide
  • (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Uniqueness

What sets (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid apart from similar compounds is its specific tert-butoxycarbonyl and methyl substitutions, which confer unique chemical properties and reactivity. These structural features make it particularly useful as an intermediate in the synthesis of complex molecules and pharmaceuticals .

Biological Activity

(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which may confer unique pharmacological properties.

  • IUPAC Name : rel-(1R,3R,5R)-2-(tert-butoxycarbonyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1393537-79-5
  • Purity : Typically ≥ 97%

The compound's biological activity is primarily attributed to its structural framework, which allows it to interact with various biological targets. The azabicyclic structure is known to mimic certain natural compounds, potentially influencing enzyme activity and receptor interactions.

Antiviral Activity

Recent studies have indicated that compounds structurally related to (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exhibit significant antiviral properties. Specifically, derivatives have shown inhibition against SARS-CoV proteases, which are crucial for viral replication.

CompoundTargetInhibition Constant (K_i)EC50 (nM)
PF-07321332SARS-CoV Mpro0.271 nM77.9
Related AnalogSARS-CoV Mpro230 nM1364

Case Studies

  • Inhibition of SARS-CoV Protease : A study demonstrated that a derivative of the compound effectively inhibited the main protease (Mpro) of SARS-CoV with an inhibition constant (K_i) of 27.7 nM and an EC50 value of 1364 nM in cellular assays . This suggests potential utility in developing antiviral therapies against coronaviruses.
  • Pharmacokinetics and Metabolism : Another investigation into the pharmacokinetics of related compounds found that they maintained effective plasma concentrations over time, indicating favorable absorption and metabolic stability in vivo .

Safety and Toxicology

The safety profile of (1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has not been extensively characterized; however, preliminary data suggest low cytotoxicity at therapeutic concentrations. Further toxicological assessments are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAYTUVWAOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.